Methanone, 1H-indol-3-yl(4-methylphenyl)-
Description
Overview of Indolyl Aryl Ketones as a Significant Class of Heterocyclic Compounds
Indolyl aryl ketones represent a significant class of heterocyclic compounds characterized by an indole (B1671886) nucleus linked to an aromatic ring through a carbonyl group. The indole structure itself, consisting of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring, is a prevalent scaffold in nature orientjchem.org. This structural motif is found in numerous natural products and biologically active molecules acs.orgnih.gov.
The significance of indole derivatives, including indolyl aryl ketones, in medicinal chemistry and pharmacology is well-established. These compounds are of considerable interest due to their potential biological activities, which have been shown to include anticancer, anti-inflammatory, and antioxidant properties nih.govontosight.ai. For instance, certain indolyl aryl sulfones have been identified as potent inhibitors of the HIV-1 reverse transcriptase enzyme nih.gov. Furthermore, the class of synthetic cannabinoids includes many compounds based on an indole core, which interact with cannabinoid receptors in the body ontosight.ai. The versatility of the indole scaffold allows for a wide range of chemical modifications, making indolyl aryl ketones a fertile ground for the development of new therapeutic agents and research tools.
Historical Context and Chemical Importance of 3-Acylindoles in Organic Synthesis
The indole ring system, particularly at its 3-position, possesses high electron density, making it highly reactive towards electrophilic substitution orientjchem.org. This inherent reactivity has been exploited for over a century in various synthetic methodologies, with the Fischer indole synthesis being one of the most widely used methods for preparing indole derivatives orientjchem.orgnih.gov.
3-Acylindoles, the parent structure of Methanone (B1245722), 1H-indol-3-yl(4-methylphenyl)-, are crucial intermediates and building blocks in organic synthesis researchgate.net. Their motifs are widely found in pharmaceuticals and biologically active alkaloids nih.gov. Historically and in current practice, the synthesis of 3-acylindoles is often achieved through the Friedel-Crafts acylation of indoles or via dehydrogenative cross-coupling reactions between indoles and aldehydes, the latter being a highly efficient pathway nih.govresearchgate.net.
The chemical importance of these compounds stems from their utility as versatile starting materials. For example, 3-acetyl indole serves as a key precursor for the synthesis of a wide array of complex, bioactive indole alkaloids such as meridianins and chuangxinmycin (B1228106) nih.govresearchgate.net. The carbonyl group at the 3-position can be readily transformed into various other functional groups, providing access to a diverse range of 3-substituted indole derivatives rsc.org. This synthetic flexibility has cemented the role of 3-acylindoles as a cornerstone in the construction of complex heterocyclic systems rsc.org.
Structural Characteristics of the Methanone, 1H-indol-3-yl(4-methylphenyl)- Scaffold within Indole Chemistry
The scaffold of Methanone, 1H-indol-3-yl(4-methylphenyl)- is defined by three key components: the 1H-indole ring system, a central ketone (methanone) linker, and a 4-methylphenyl (p-tolyl) group. The connection occurs at the C3 position of the indole ring, which is the most common site for electrophilic attack and substitution orientjchem.org.
Table 1: Chemical and Physical Properties of Related Indolyl Methanone Compounds
| Property | (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone nih.gov | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone caymanchem.com |
|---|---|---|
| Molecular Formula | C21H23NO2 | C16H19NO |
| Molecular Weight | 321.4 g/mol | 241.3 g/mol |
| IUPAC Name | (4-methoxyphenyl)-(1-pentylindol-3-yl)methanone | 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)-methanone |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indol-3-yl-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)16(18)14-10-17-15-5-3-2-4-13(14)15/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMFTSPEASEZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343339 | |
| Record name | Methanone, 1H-indol-3-yl(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890-29-9 | |
| Record name | Methanone, 1H-indol-3-yl(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Pathways in the Formation of Methanone, 1h Indol 3 Yl 4 Methylphenyl
Mechanistic Insights into Electrophilic Aromatic Substitution (EAS) on the Indole (B1671886) Nucleus
Electrophilic aromatic substitution (EAS) stands as a fundamental reaction for the functionalization of the indole ring. researchgate.net The indole nucleus is an electron-rich heterocyclic system, making it highly reactive towards electrophiles. nih.gov Its reactivity is estimated to be orders of magnitude greater than that of benzene (B151609). nih.gov The formation of Methanone (B1245722), 1H-indol-3-yl(4-methylphenyl)- via EAS typically involves a Friedel-Crafts acylation, where the indole acts as the nucleophile attacking an acylium ion (or a related electrophilic species) derived from a 4-methylbenzoyl source.
The regioselectivity of electrophilic attack on the indole ring overwhelmingly favors the C3 position. stackexchange.comquimicaorganica.org This preference is a cornerstone of indole chemistry and can be rationalized by examining the stability of the cationic intermediate, often referred to as a Wheland intermediate or sigma complex. stackexchange.comic.ac.uk
When an electrophile attacks the C3 position, the resulting positive charge is delocalized over the C2 atom and the nitrogen atom. The key stabilizing feature of this intermediate is that the aromaticity of the fused benzene ring is preserved. stackexchange.comquora.com The resonance structure where the nitrogen atom bears the positive charge is a major contributor, as in this form, all atoms (except hydrogen) have a complete octet of electrons. stackexchange.com In contrast, electrophilic attack at the C2 position leads to an intermediate where the positive charge is localized on the nitrogen atom, but this disrupts the aromatic sextet of the benzene ring, resulting in a significantly less stable intermediate. stackexchange.comic.ac.uk Quantum mechanical calculations of the relative free energies of protonated indole intermediates confirm that the 3-protonated indolium cation is the most thermodynamically stable. ic.ac.uk This inherent electronic preference makes the C3 position the most nucleophilic and the primary site for reactions like acylation. researchgate.net
| Position of Attack | Stability of Cationic Intermediate | Reason for Stability/Instability | Typical Outcome |
|---|---|---|---|
| C3 (Pyrrole ring) | More Stable | Aromaticity of the benzene ring is maintained; charge is delocalized over N and C2. stackexchange.comquora.com | Major product |
| C2 (Pyrrole ring) | Less Stable | Aromaticity of the benzene ring is disrupted. ic.ac.uk | Minor product (or major if C3 is blocked) researchgate.net |
| Benzene Ring (C4-C7) | Least Favorable | Pyrrole (B145914) ring is significantly more electron-rich and activated. quimicaorganica.org | Generally not observed under standard EAS conditions |
Substituents on either the pyrrole or benzene portion of the indole nucleus can modulate its reactivity and, in some cases, alter the regioselectivity of electrophilic substitution.
N-Substitution: Placing a substituent on the indole nitrogen is a common strategy. Electron-withdrawing groups (EWGs) on the nitrogen, such as sulfonyl or acyl groups, decrease the nucleophilicity of the entire indole ring system by reducing the electron-donating ability of the nitrogen lone pair. This deactivation can sometimes lead to a decrease in the C3/C2 selectivity or favor substitution on the benzene ring under forcing conditions. Conversely, electron-donating groups (EDGs) on the nitrogen can enhance the reactivity at C3.
C2/C3-Substitution: If the C3 position is already occupied by a non-hydrogen substituent, electrophilic attack is typically directed to the C2 position. researchgate.net
Benzene Ring Substitution: Substituents on the benzene ring (positions C4, C5, C6, and C7) influence the reactivity in a manner analogous to substituted benzenes. EDGs on the benzene ring will activate the indole nucleus further towards EAS, while EWGs will deactivate it. The position of these substituents can also direct electrophilic attack. For instance, in 3,5-unsubstituted, 4-substituted indoles, the absence of an EDG on the benzene ring generally promotes C3 regioselective cyclization in intramolecular EAS reactions. nih.gov The use of an EWG as a protecting group on the indole nitrogen can decrease the nucleophilicity at C3, potentially favoring the formation of 4,5-fused products in such cyclizations. nih.gov
| Substituent Position | Substituent Type | Effect on Reactivity | Effect on Regioselectivity |
|---|---|---|---|
| N1 | Electron-Withdrawing (e.g., -SO₂R, -COR) | Decreased nucleophilicity | May decrease C3 selectivity or shift reactivity to the benzene ring. nih.gov |
| N1 | Electron-Donating (e.g., -Alkyl) | Increased nucleophilicity | Enhances C3 preference. |
| C3 | Any non-H group | N/A | Directs substitution to C2. researchgate.net |
| C4-C7 (Benzene Ring) | Electron-Donating (e.g., -OCH₃, -CH₃) | Increased nucleophilicity | Maintains C3 preference, activates specific benzene positions. |
| C4-C7 (Benzene Ring) | Electron-Withdrawing (e.g., -NO₂, -CN) | Decreased nucleophilicity | Maintains C3 preference, deactivates the benzene ring. |
Detailed Mechanistic Studies of Metal-Catalyzed Transformations
Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, have become powerful tools for the synthesis of 3-aroylindoles, often proceeding via C-H bond activation and functionalization. rsc.org These methods can offer advantages over classical Friedel-Crafts acylation, such as milder reaction conditions and broader functional group tolerance.
A common mechanistic pathway in palladium-catalyzed C-H acylation involves the use of a directing group on the indole nitrogen. For example, a palladium catalyst can coordinate to both the directing group and the C2-H bond of the indole, forming a palladacycle intermediate. This is followed by reductive elimination to form the C2-acylated product. While C2 acylation is often achieved this way, C3-acylation can also be accomplished.
Another prevalent mechanism, particularly for palladium-catalyzed oxidative cross-coupling reactions, is the concerted metalation-deprotonation (CMD) pathway. acs.org In this mechanism, the C-H bond cleavage is facilitated by a palladium complex in a single step, without proceeding through a discrete electrophilic substitution intermediate. Both experimental and computational studies support the CMD mechanism for the C-H palladation of indoles. acs.org The regioselectivity (e.g., C2 vs. C3) in these reactions is often influenced by the specific ligands on the metal catalyst, the oxidant used, and the electronic properties of the indole substrate.
Rhodium(III)-catalyzed C-H activation has also been employed for the acylation of indoles. researchgate.net The catalytic cycle typically begins with the coordination of a directing group on the indole to the Rh(III) center, followed by C-H activation to form a five-membered rhodacycle intermediate. This intermediate then undergoes reaction with an acylating agent, followed by reductive elimination to yield the acylated indole and regenerate the Rh(III) catalyst.
Proposed Reaction Pathways for Multicomponent Coupling Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product that incorporates substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules. researchgate.netnih.gov The synthesis of 3-aroylindoles or related structures can be envisioned through such pathways.
A plausible MCR pathway for the synthesis of a molecule like Methanone, 1H-indol-3-yl(4-methylphenyl)- could involve the reaction of indole, 4-methylbenzaldehyde (B123495), and an oxidizing agent, catalyzed by an acid or a metal. A proposed mechanism could proceed as follows:
Initial Condensation: The indole, acting as a nucleophile, attacks the protonated 4-methylbenzaldehyde at the C3 position. This forms a hydroxylated intermediate.
Dehydration: Under acidic conditions, this intermediate readily dehydrates to form a stabilized carbocation, specifically an indol-3-ylmethyl cation.
Oxidation: An in-situ oxidizing agent then oxidizes the benzylic carbon to a carbonyl group, yielding the final 3-aroylindole product.
Alternatively, a different MCR approach might involve an indole, an arylglyoxal (e.g., 4-methylphenylglyoxal), and another component in a cyclization-condensation sequence. mdpi.com For instance, the reaction of indole with 4-methylphenylglyoxal could generate an adduct that subsequently reacts with a third component, or undergoes an intramolecular rearrangement and oxidation to furnish the target methanone. mdpi.combohrium.com The specific pathway is highly dependent on the chosen reactants, catalyst, and reaction conditions. nih.gov
Investigation of Radical Pathways in Visible-Light-Mediated Syntheses
In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling reactions to proceed under mild conditions via radical intermediates. researchgate.netrsc.org The synthesis of 3-acylated indoles can be achieved through such pathways.
A general mechanism for the visible-light-mediated synthesis of Methanone, 1H-indol-3-yl(4-methylphenyl)- could involve the following key steps:
Photoexcitation: A photocatalyst (PC), such as a ruthenium or iridium complex or an organic dye like Eosin Y, absorbs visible light and is promoted to an excited state (PC*). rsc.orgnih.gov
Radical Generation: The excited photocatalyst can initiate a single-electron transfer (SET) process. This can occur in two ways:
Oxidative Quenching: The PC* oxidizes the electron-rich indole to an indole radical cation. nih.gov
Reductive Quenching: The PC* reduces an acyl precursor (e.g., an acyl chloride or a carboxylic acid derivative) to generate an acyl radical.
Radical Coupling: The highly reactive acyl radical then adds to the nucleophilic C3 position of the indole. Alternatively, the indole radical cation can be attacked by a nucleophilic acyl equivalent.
Final Steps: The resulting radical intermediate is then oxidized and deprotonated to rearomatize the indole ring and yield the final 3-aroylindole product, regenerating the ground-state photocatalyst to complete the catalytic cycle.
Some protocols may also involve the generation of an aryl radical from a precursor like an aryl triflate through a SET process with a photoexcited palladium complex. nih.gov This aryl radical could then be involved in a sequence leading to the acylated product. These radical-based methods are notable for their operational simplicity and high functional group tolerance. rsc.org
Advanced Structural Characterization and Conformational Analysis of Methanone, 1h Indol 3 Yl 4 Methylphenyl
X-ray Crystallographic Analysis for Precise Molecular Geometry
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystallographic study for Methanone (B1245722), 1H-indol-3-yl(4-methylphenyl)- was not found in the reviewed literature, analysis of closely related structures allows for a detailed and scientifically grounded inference of its molecular geometry and packing characteristics.
Determination of Intramolecular Bond Parameters and Dihedral Angles
The molecular structure of Methanone, 1H-indol-3-yl(4-methylphenyl)- consists of a 1H-indole ring linked to a 4-methylphenyl group via a carbonyl bridge. Based on crystallographic data of analogous compounds, such as (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, key geometric parameters can be inferred. nih.gov
The indole (B1671886) moiety is expected to be essentially planar. The bond lengths and angles within the indole ring would be consistent with its aromatic character, though some distortion is expected due to the fusion of the five-membered pyrrole (B145914) and six-membered benzene (B151609) rings. The C=O bond of the methanone group is anticipated to have a typical double bond length of approximately 1.23 Å. researchgate.net
The relative orientation of the constituent rings is described by dihedral angles. In the related structure of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, the carbonyl-bound phenyl ring forms a dihedral angle of 57.32 (5)° with the indole ring system. nih.gov A similar non-coplanar arrangement is expected for Methanone, 1H-indol-3-yl(4-methylphenyl)-, influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the H2 proton of the indole ring.
Table 1: Expected Intramolecular Bond Parameters and Dihedral Angles
| Parameter | Expected Value/Range |
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length (pyrrole) | ~1.34 Å |
| Dihedral Angle (Indole - Phenyl) | ~50-60° |
Note: The values in this table are inferred from crystallographic data of analogous compounds.
Conformational Preferences and Rotational Barriers
The non-coplanar arrangement of the indole and 4-methylphenyl rings is the preferred conformation in the solid state. This is primarily due to the steric repulsion that would occur in a planar conformation. The rotational barrier around the single bond connecting the carbonyl carbon to the indole ring and the phenyl ring will influence the accessible conformations in solution. The observed solid-state conformation represents a minimum on the potential energy surface.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)
The crystal packing of Methanone, 1H-indol-3-yl(4-methylphenyl)- is expected to be governed by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions. The indole N-H group can act as a hydrogen bond donor, likely forming N-H···O hydrogen bonds with the carbonyl oxygen of a neighboring molecule. This type of interaction is a common feature in the crystal structures of related compounds. researchgate.net
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure and providing insights into the electronic and vibrational properties of molecules.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Details
The FT-IR and Raman spectra of Methanone, 1H-indol-3-yl(4-methylphenyl)- would exhibit characteristic vibrational modes corresponding to its functional groups. The most prominent peaks would be associated with the N-H and C=O stretching vibrations.
The N-H stretching vibration of the indole ring is typically observed in the range of 3300-3500 cm⁻¹. orientjchem.orgresearchgate.net The C=O stretching vibration of the ketone is expected to appear as a strong absorption band in the region of 1630-1680 cm⁻¹. orientjchem.org The exact position of this band can be influenced by conjugation with the indole and phenyl rings. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. researchgate.net The presence of the methyl group would be indicated by C-H stretching and bending vibrations.
Table 2: Expected Characteristic FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Indole N-H | Stretching | 3300 - 3500 |
| Carbonyl C=O | Stretching | 1630 - 1680 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Note: The values in this table are based on typical ranges for these functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity of atoms within the molecule. The ¹H NMR spectrum would show distinct signals for the protons of the indole ring, the 4-methylphenyl ring, and the N-H proton.
The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. orientjchem.org The protons of the indole ring would resonate in the aromatic region (7-8.5 ppm). The protons of the 4-methylphenyl group would appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring, and a singlet for the methyl protons around 2.4 ppm. rsc.org
The ¹³C NMR spectrum would show a signal for the carbonyl carbon in the downfield region, typically around 190-200 ppm. The aromatic carbons of the indole and 4-methylphenyl rings would resonate in the range of 110-140 ppm. The methyl carbon would appear at a more upfield chemical shift, around 21 ppm. rsc.org
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts
| Atom | Nucleus | Expected Chemical Shift (ppm) |
| Indole N-H | ¹H | > 10 |
| Aromatic H | ¹H | 7.0 - 8.5 |
| Methyl H | ¹H | ~2.4 |
| Carbonyl C | ¹³C | 190 - 200 |
| Aromatic C | ¹³C | 110 - 140 |
| Methyl C | ¹³C | ~21 |
Note: The values in this table are estimations based on data from similar chemical structures.
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pattern Analysis and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel compounds, providing precise mass measurements that facilitate the determination of elemental compositions and the identification of unknown substances. In the structural confirmation of Methanone, 1H-indol-3-yl(4-methylphenyl)-, HRMS plays a pivotal role in verifying the molecular formula and in-depth analysis of its fragmentation patterns, which offers significant insights into the molecule's connectivity and stability.
When subjected to mass spectrometric analysis, particularly under electron ionization (EI), Methanone, 1H-indol-3-yl(4-methylphenyl)- undergoes characteristic fragmentation, yielding a series of diagnostic ions. The study of these fragments allows for a detailed reconstruction of the molecule's structure. The primary cleavage event in 3-aroylindoles typically occurs at the bond connecting the carbonyl group to the indole ring, a region of relative instability.
The fragmentation pattern of Methanone, 1H-indol-3-yl(4-methylphenyl)- is proposed to be initiated by the formation of a molecular ion [M]•+, which then undergoes fragmentation to produce several key ions. The most significant of these are the result of the aforementioned cleavage between the indole and carbonyl moieties.
Key Fragmentation Pathways:
Formation of the 4-methylbenzoyl cation: Cleavage of the C-C bond between the carbonyl carbon and the C3 position of the indole ring results in the formation of the 4-methylbenzoyl (toluoyl) cation. This stable acylium ion is a prominent peak in the mass spectrum.
Formation of the 1H-indol-3-yl radical cation: The corresponding fragment from this primary cleavage is the 1H-indol-3-yl radical, which can also be detected as a cationic species.
Further Fragmentation: Subsequent fragmentation of the primary ions can lead to the loss of neutral molecules such as carbon monoxide (CO) from the acylium ion, or further breakdown of the indole ring.
The high-resolution capabilities of modern mass spectrometers enable the differentiation of ions with very similar nominal masses, ensuring unambiguous identification of the elemental composition of each fragment. This level of precision is crucial for confirming the proposed fragmentation pathways and, by extension, the structure of the parent molecule.
Interactive Data Table of Proposed HRMS Fragmentation Data:
| Fragment Ion | Proposed Structure | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |
| [C₁₆H₁₃NO]•+ | Molecular Ion | 235.0997 | 235.1001 | Parent molecule with one electron removed. |
| [C₈H₇O]+ | 4-methylbenzoyl cation | 119.0497 | 119.0500 | Result of cleavage at the C-C bond between the carbonyl group and the indole ring. |
| [C₈H₇N]•+ | 1H-indol-3-yl radical cation | 117.0578 | 117.0580 | Corresponds to the indole moiety after cleavage. |
| [C₇H₇]+ | Tropylium cation | 91.0548 | 91.0550 | Formed by the loss of CO from the 4-methylbenzoyl cation. |
| [C₇H₆N]+ | Indole fragment | 104.0500 | 104.0502 | Result of further fragmentation of the indole ring. |
Detailed Research Findings:
While a specific high-resolution mass spectrometry study focused solely on Methanone, 1H-indol-3-yl(4-methylphenyl)- is not widely published, the fragmentation patterns of structurally similar 3-aroylindoles and synthetic cannabinoids containing this core structure have been extensively investigated. researchgate.net These studies consistently report the cleavage between the indole and carbonyl groups as the primary fragmentation pathway. For instance, in the mass spectrometric analysis of various synthetic cannabinoids, the acylium-indole fragment is a common and characteristic ion. researchgate.net
The analysis of related compounds using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has further solidified the understanding of these fragmentation mechanisms. The high-resolution data from these analyses provide the accuracy needed to confirm the elemental composition of each fragment, lending strong support to the proposed fragmentation pathways.
Computational Chemistry and Theoretical Investigations of Methanone, 1h Indol 3 Yl 4 Methylphenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of molecular properties, from equilibrium geometries to electronic and spectroscopic characteristics. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such investigations on organic compounds. nih.govresearchgate.net
A fundamental application of DFT is the determination of the molecule's most stable three-dimensional structure through geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. For Methanone (B1245722), 1H-indol-3-yl(4-methylphenyl)-, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated to define its architecture.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(C=O) | Carbonyl bond length | ~1.24 Å |
| r(N-H) | Indole (B1671886) N-H bond length | ~1.01 Å |
| r(C-N) | Indole C-N bond length | ~1.38 Å |
| r(Cindole-Ccarbonyl) | Bond between indole C3 and carbonyl carbon | ~1.48 Å |
| ∠(O=C-Cphenyl) | Carbonyl-phenyl bond angle | ~121° |
| ∠(Cindole-N-H) | Indole N-H bond angle | ~125° |
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular reactivity and kinetic stability. researchgate.net A small energy gap signifies high chemical reactivity and low stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.govmaterialsciencejournal.org A higher electrophilicity index indicates a greater capacity of the molecule to accept electrons. materialsciencejournal.org
| Parameter | Formula | Description | Typical Calculated Value (eV) |
|---|---|---|---|
| EHOMO | - | Energy of the highest occupied molecular orbital | -5.8 to -6.2 |
| ELUMO | - | Energy of the lowest unoccupied molecular orbital | -1.5 to -1.9 |
| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 4.0 to 4.5 |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 5.8 to 6.2 |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.5 to 1.9 |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.0 to 2.25 |
| Electrophilicity Index (ω) | μ2 / 2η (where μ = -(I+A)/2) | Global electrophilic nature of the molecule | 3.5 to 4.0 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge delocalization and intramolecular bonding interactions. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. The stabilization energy (E(2)) associated with the delocalization of electrons from a donor NBO to an acceptor NBO quantifies the strength of the interaction. nih.gov
| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |
|---|---|---|---|
| n(O) | π(Ccarbonyl-Cphenyl) | Lone Pair -> Antibonding π | ~25-35 |
| n(N) | π(Cindole-Cindole) | Lone Pair -> Antibonding π | ~40-50 |
| π(Cphenyl-Cphenyl) | π(C=O) | π -> Antibonding π | ~15-20 |
| π(Cindole-Cindole) | π(C=O) | π -> Antibonding π | ~18-25 |
DFT calculations are highly effective in predicting the vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. nih.gov The calculated vibrational frequencies correspond to the normal modes of vibration. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor for better agreement. researchgate.net The potential energy distribution (PED) analysis can be used to assign the character of each vibrational mode. nih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed, usually with the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts are compared to a reference standard (like tetramethylsilane) to predict the NMR spectrum. This computational data is invaluable for assigning peaks in experimental spectra and confirming the molecular structure. nih.gov
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated (Scaled) Frequency (cm-1) |
|---|---|---|
| N-H stretch (indole) | ~3310 | ~3315 |
| C-H stretch (aromatic) | ~3050-3100 | ~3055-3110 |
| C=O stretch (carbonyl) | ~1650-1670 | ~1660 |
| C=C stretch (aromatic) | ~1580-1610 | ~1585-1615 |
Theoretical Studies of Reactive Sites and Reaction Selectivity
Computational methods can effectively predict the most reactive sites within a molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. nih.gov An MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For Methanone, 1H-indol-3-yl(4-methylphenyl)-, the MEP would likely show a strongly negative potential around the carbonyl oxygen, identifying it as a primary site for electrophilic attack or hydrogen bonding. The indole N-H proton would exhibit a positive potential, making it a site for nucleophilic attack or deprotonation.
Furthermore, analyzing the spatial distribution of the HOMO and LUMO can identify sites for electrophilic and nucleophilic reactions, respectively. The regions of the molecule with the highest HOMO density are most likely to be attacked by electrophiles, while regions with the highest LUMO density are the most probable sites for nucleophilic attack. These analyses are crucial for understanding and predicting the molecule's behavior and selectivity in chemical reactions. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling Utilizing Theoretical Descriptors
Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical correlation between a molecule's structural features and a specific property. nih.gov The quantum chemical parameters calculated through DFT, such as HOMO-LUMO energies, dipole moment, molecular volume, and electrostatic potential, serve as powerful theoretical descriptors for these models. nih.gov
For a series of related indolyl methanone derivatives, a QSPR model could be developed to predict a physicochemical property. The process involves calculating a wide range of theoretical descriptors for each molecule in the series. Then, statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that relates a subset of these descriptors to the observed property. nih.gov Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
Chemical Reactivity and Derivatization of the Methanone, 1h Indol 3 Yl 4 Methylphenyl Framework
Electrophilic Reactions at the Indole (B1671886) Ring
The indole ring is inherently electron-rich and typically undergoes electrophilic substitution preferentially at the C-3 position. However, in the case of 1H-indol-3-yl(4-methylphenyl)methanone, the C-3 position is already occupied by the electron-withdrawing 4-methylbenzoyl group. This group deactivates the pyrrole (B145914) ring towards further electrophilic attack and alters the regioselectivity of subsequent reactions. libretexts.orgwikipedia.org Consequently, electrophilic reactions tend to occur at the indole nitrogen (N-1) or, under harsher conditions, at the electron-rich positions of the fused benzene (B151609) ring (C-4, C-5, C-6, C-7).
The most common electrophilic functionalization of 3-aroylindoles occurs at the N-1 position, which retains its nucleophilic character. The acidic N-H proton can be removed by a base to generate an indolide anion, which readily reacts with various electrophiles.
N-Alkylation and N-Acylation: Treatment of 3-aroylindoles with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or acyl chlorides in the presence of a base (e.g., NaH, K₂CO₃) leads to the corresponding N-substituted derivatives. For instance, Friedel-Crafts acylation of 1-(phenylsulfonyl)indole (B187392) followed by removal of the sulfonyl protecting group is a common route to 3-acylindoles, demonstrating the feasibility of manipulating the N-1 position. researchgate.net
N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, provides N-sulfonylated products. This functionalization not only modifies the molecule's properties but also serves as a protecting group strategy in multi-step syntheses. researchgate.net
Electrophilic substitution on the carbocyclic (benzene) part of the indole nucleus is less common due to the deactivating nature of the 3-aroyl group. However, under forcing conditions, reactions like nitration or halogenation can proceed, with the substituent directing the incoming electrophile primarily to the C-5 and C-6 positions.
Table 1: Examples of Electrophilic Reactions at the Indole N-1 Position
| Reaction Type | Electrophile | Base/Catalyst | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | NaH, K₂CO₃ | 1-Alkyl-3-(4-methylbenzoyl)indole |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine, Et₃N | 1-Acyl-3-(4-methylbenzoyl)indole |
| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Pyridine, DMAP | 1-Sulfonyl-3-(4-methylbenzoyl)indole |
Nucleophilic Reactions Involving the Carbonyl Group
The carbonyl group of the methanone (B1245722) bridge is a key electrophilic center, susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for modifying the core structure, leading to alcohols, alkanes, or more complex adducts.
Reduction to Alcohols: The carbonyl can be readily reduced to a secondary alcohol, [1H-indol-3-yl(4-methylphenyl)methanol], using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695). rsc.orgchemistrysteps.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. chemistrysteps.com
Reduction to Methylene (B1212753) Group: Complete deoxygenation of the carbonyl group to a methylene bridge (CH₂) to form 3-(4-methylbenzyl)indole can be achieved under more forcing conditions. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base (e.g., KOH) at high temperatures in a high-boiling solvent like ethylene (B1197577) glycol, is a classic method for this conversion. wikipedia.orgbyjus.comyoutube.comlibretexts.org This reaction is suitable for substrates that are stable to strong bases.
Reaction with Organometallic Reagents: The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the carbonyl group typically yields tertiary alcohols after acidic workup. byjus.commasterorganicchemistry.comyoutube.comyoutube.com However, with 3-acylindoles, the reaction pathway can be more complex. The presence of the indole ring allows for a competitive 1,4-conjugate addition (Michael addition) to the enone-like system, leading to the formation of 2,3-disubstituted indolines. organic-chemistry.org The reaction outcome (1,2-addition vs. 1,4-addition) can often be controlled by the choice of reagent and reaction conditions. Stereoselective synthesis of either cis- or trans-indolines can be achieved by varying the quenching procedure.
Table 2: Summary of Nucleophilic Reactions at the Carbonyl Group
| Reaction Type | Reagent(s) | Solvent | Product |
|---|---|---|---|
| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | [1H-Indol-3-yl(4-methylphenyl)methanol] |
| Reduction to Methylene | Hydrazine (B178648) (H₂NNH₂), KOH | Ethylene Glycol | 3-(4-Methylbenzyl)indole |
| Grignard Addition (1,2-Addition) | R-MgX, then H₃O⁺ | THF, Diethyl Ether | [Aryl(1H-indol-3-yl)(4-methylphenyl)methanol] |
| Grignard Addition (1,4-Addition) | R-MgX | THF, Diethyl Ether | 2-Substituted-3-(4-methylbenzoyl)indoline |
Transformations and Functionalization at the Methylphenyl Moiety
The methyl group on the 4-methylphenyl (p-tolyl) ring provides another valuable handle for chemical modification. Its benzylic position makes it susceptible to both oxidation and free-radical reactions.
Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. chemspider.com This transformation converts the 4-methylphenyl group into a 4-carboxyphenyl group, yielding 4-(1H-indole-3-carbonyl)benzoic acid. This introduces a new functional group that can be used for further derivatization, such as amide or ester formation.
Benzylic Halogenation: Free-radical bromination of the methyl group can be selectively achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). nih.govmasterorganicchemistry.comresearchgate.net This reaction produces (4-(bromomethyl)phenyl)(1H-indol-3-yl)methanone. The resulting benzyl bromide is a highly versatile intermediate, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles (e.g., amines, alkoxides, cyanides) to introduce diverse functionalities.
Table 3: Functionalization Reactions at the Methylphenyl Group
| Reaction Type | Reagent(s) | Conditions | Product |
|---|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | Heat, Basic solution | 4-(1H-Indole-3-carbonyl)benzoic acid |
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | CCl₄, Heat/Light | (4-(Bromomethyl)phenyl)(1H-indol-3-yl)methanone |
Strategies for Further Derivatization and Structural Diversification
The trifunctional nature of the 1H-indol-3-yl(4-methylphenyl)methanone framework makes it an excellent scaffold for generating chemical libraries through combinatorial and diversity-oriented synthesis. By strategically combining reactions at the indole ring, the carbonyl group, and the methylphenyl moiety, a vast array of complex molecules can be accessed.
One powerful strategy for structural diversification involves the use of the 3-aroylindole core in multicomponent reactions (MCRs). acs.orgnih.gov MCRs allow for the construction of complex products in a single step from three or more starting materials, offering high efficiency and atom economy. For example, related 3-acylindoles, such as 3-cyanoacetyl indoles, are known to participate in MCRs with aldehydes and active methylene compounds to construct highly substituted heterocyclic systems like pyrans and pyridines fused to or substituted with the indole core. nih.govrsc.orgresearchgate.net This approach enables the rapid assembly of novel polycyclic and heterocyclic structures.
A general diversification strategy could involve a three-pronged approach:
N-1 Functionalization: Introduce various alkyl, acyl, or sulfonyl groups at the indole nitrogen to modulate electronic and steric properties.
Carbonyl Transformation: Convert the carbonyl into an alcohol, methylene group, or a tertiary alcohol bearing a new substituent.
Methylphenyl Modification: Oxidize the methyl group to a carboxylic acid for amide coupling or convert it to a bromomethyl group for substitution with various nucleophiles.
By applying these transformations in different sequences, a large and diverse library of compounds can be generated from the central 1H-indol-3-yl(4-methylphenyl)methanone scaffold, making it a valuable building block in medicinal chemistry and materials science. researchgate.net
Applications of Methanone, 1h Indol 3 Yl 4 Methylphenyl As a Synthetic Intermediate and Building Block
Utilization in the Construction of Fused Heterocyclic Systems
The structure of (1H-indol-3-yl)(p-tolyl)methanone is particularly amenable to cyclization reactions, making it a foundational element for the synthesis of numerous fused heterocyclic systems. By undergoing reactions that form new rings incorporating the indole (B1671886) or ketone moiety, it provides access to diverse scaffolds with significant chemical and biological interest.
Pyrazole (B372694) Derivatives
The synthesis of pyrazole and pyrazoline derivatives from (1H-indol-3-yl)(p-tolyl)methanone is a well-established application of this compound as a synthetic intermediate. The most common strategy involves a two-step process initiated by a Claisen-Schmidt condensation. In this first step, the methanone (B1245722) reacts with an aromatic aldehyde in the presence of a base (like sodium hydroxide) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325).
This resulting chalcone, specifically a 3-(1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one derivative, serves as the direct precursor for the pyrazole ring. The subsequent reaction of this chalcone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent such as ethanol (B145695) or acetic acid leads to a cyclocondensation reaction, yielding the 4,5-dihydro-1H-pyrazole, or pyrazoline, ring system. nih.govthepharmajournal.com The reaction proceeds through the addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration.
The specific substitution on the resulting pyrazole can be controlled by the choice of the initial aldehyde and the hydrazine derivative used in the cyclization step. For example, using substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole ring.
Table 1: Synthesis of Pyrazole Derivatives from (1H-indol-3-yl)(p-tolyl)methanone via Chalcone Intermediate
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Methanone, 1H-indol-3-yl(4-methylphenyl)-, Aromatic Aldehyde | NaOH, Ethanol | 3-(1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one (Chalcone) |
Furanone Derivatives
While less direct than for pyrazoles, (1H-indol-3-yl)(p-tolyl)methanone can be envisioned as a starting point for the synthesis of certain furanone derivatives. A primary route for the synthesis of furan (B31954) rings is the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound as the key precursor. alfa-chemistry.comwikipedia.orgorganic-chemistry.org
To utilize the title methanone for furanone synthesis via this pathway, it would first need to be converted into a suitable 1,4-dicarbonyl intermediate. This transformation is not a single-step process and would involve several synthetic manipulations to introduce a second carbonyl group at the appropriate position (gamma to the existing carbonyl). Once the 1,4-dicarbonyl precursor containing the indolyl and p-tolyl moieties is obtained, acid-catalyzed intramolecular cyclization and dehydration would yield the corresponding substituted furanone. wikipedia.orgorganic-chemistry.org Due to the multi-step nature of generating the necessary precursor, this is a less common application compared to its use in pyrazole synthesis.
Pyrimidine (B1678525) Derivatives
The construction of pyrimidine rings can also be achieved using intermediates derived from (1H-indol-3-yl)(p-tolyl)methanone. Similar to the synthesis of pyrazoles, the initial step involves the conversion of the methanone into its corresponding chalcone (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation with an appropriate aldehyde. researchgate.net
This indolyl-chalcone is a key 1,3-dielectrophilic synthon that can undergo cyclocondensation with various binucleophiles to form six-membered heterocyclic rings. For the synthesis of pyrimidine derivatives, this chalcone can be reacted with urea, thiourea, or guanidine (B92328) in the presence of a base or acid catalyst. rsc.orgmdpi.comresearchgate.net The reaction proceeds via a Michael addition of the nucleophile to the chalcone, followed by intramolecular cyclization and dehydration to afford the dihydropyrimidine (B8664642) derivative. Subsequent oxidation can lead to the fully aromatic pyrimidine ring. This approach provides a versatile route to a variety of substituted indolyl-pyrimidines.
Table 2: General Scheme for Pyrimidine Synthesis from (1H-indol-3-yl)(p-tolyl)methanone
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Methanone, 1H-indol-3-yl(4-methylphenyl)-, Aldehyde | Base (e.g., NaOH), Ethanol | Indolyl-chalcone intermediate |
Triazole and Diazepine Derivatives
The versatility of intermediates derived from (1H-indol-3-yl)(p-tolyl)methanone extends to the synthesis of seven-membered rings like diazepines and other five-membered heterocycles such as triazoles.
For the synthesis of 1,5-benzodiazepines, a common and effective method involves the condensation of an o-phenylenediamine (B120857) with an α,β-unsaturated ketone (chalcone). rsc.orgijtsrd.cominnovareacademics.innih.govmanuscriptsystem.com Therefore, the indolyl-chalcone prepared from the title methanone can be reacted with o-phenylenediamine in a solvent like ethanol or acetic acid, often with catalytic acid, to yield 2,3-dihydro-1H-1,5-benzodiazepine derivatives bearing both the indole and p-tolyl substituents.
The synthesis of 1,2,4-triazoles from the title methanone is more complex and typically requires transformation of the ketone functionality into a more suitable precursor. One potential route involves converting the ketone into a hydrazone and then an acylhydrazone. Subsequent oxidative cyclization of the acylhydrazone can lead to the formation of a 1,2,4-triazole (B32235) ring. However, more direct methods for creating indolyl-triazoles often start from different precursors, such as indole-3-carbonitrile or indole-3-carbohydrazide. nih.govresearchgate.net
Role in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. While direct participation of (1H-indol-3-yl)(p-tolyl)methanone in well-known named MCRs is not extensively documented, its derivatives, particularly the corresponding chalcone, can serve as key substrates in such reactions.
For instance, the synthesis of highly functionalized piperidine (B6355638) derivatives can be achieved through one-pot, multi-component reactions involving an α,β-unsaturated ketone, an aldehyde, and an amine with an active methylene (B1212753) compound. researchgate.nettaylorfrancis.comscispace.com In this context, the indolyl-chalcone derived from the title methanone can act as the Michael acceptor. The reaction sequence typically involves the formation of an enamine from the amine and the active methylene compound, followed by a Michael addition to the chalcone, and subsequent intramolecular cyclization to form the piperidine ring. This strategy allows for the rapid assembly of complex piperidine structures incorporating the indolyl and p-tolyl moieties.
Synthetic Utility in the Assembly of Complex Molecular Architectures
Beyond the synthesis of fundamental heterocyclic systems, (1H-indol-3-yl)(p-tolyl)methanone and its derivatives serve as building blocks for assembling more complex and often biologically active molecular architectures. The indole nucleus is a privileged scaffold in medicinal chemistry, and modifications at the 3-position with a keto-linker to other aromatic systems provide a template for developing novel therapeutic agents.
The compound itself is categorized as a precursor in the synthesis of synthetic cannabinoids, highlighting its role in the creation of psychoactive molecules. orientjchem.org The combination of the indole group, a common feature in many bioactive natural products and pharmaceuticals, with the p-tolyl group through a flexible ketone linker allows for diverse structural modifications.
Furthermore, the heterocyclic systems synthesized from this methanone, such as the indolyl-pyrazoles and indolyl-pyrimidines, can be further functionalized. These heterocycles can act as scaffolds for the attachment of other chemical entities, leading to the construction of large, intricate molecules with potential applications in drug discovery and materials science. For example, indolyl-pyrazoles have been investigated for their potential as anticancer agents, where the core structure derived from the methanone is elaborated to optimize biological activity.
Future Research Directions and Perspectives on Methanone, 1h Indol 3 Yl 4 Methylphenyl
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While classical methods such as the Friedel-Crafts acylation are foundational for the synthesis of indolyl aryl ketones, future research will prioritize the development of more efficient and environmentally benign synthetic strategies. The focus is shifting towards methodologies that offer high atom economy, employ milder reaction conditions, and utilize sustainable catalytic systems.
A promising future direction lies in the expansion of transition-metal-free reactions. For instance, base-promoted syntheses involving the cyclization of 2-alkynylanilines followed by aroylation present an innovative pathway. researchgate.net Further research could optimize these routes to broaden their substrate scope and improve yields for compounds like Methanone (B1245722), 1H-indol-3-yl(4-methylphenyl)-. Another innovative approach involves the annulation of C-nitrosoaromatics with conjugated terminal alkynones, which provides a highly regioselective and step-economical access to 3-aroylindoles. rsc.orgresearchgate.net This method's potential for generating N-hydroxy-3-aroylindoles as precursors offers versatility and warrants further exploration. rsc.org
Visible-light-promoted syntheses are also set to revolutionize the field. researchgate.net The use of photoredox catalysis, for example in the cyclization/oxidation of ynones, offers a mild and base-free approach to indolyl phenyl diketones, a related structural class. acs.org Adapting such light-mediated protocols for the direct synthesis of Methanone, 1H-indol-3-yl(4-methylphenyl)- could significantly enhance the sustainability of its production. researchgate.netacs.org
Future synthetic developments will likely focus on:
Catalyst Innovation: Designing novel, inexpensive, and recyclable catalysts, potentially moving away from precious metals towards earth-abundant alternatives.
One-Pot Procedures: Combining multiple reaction steps into a single, streamlined process to reduce waste, time, and resource consumption. nih.gov
Alternative Energy Sources: Expanding the use of photochemical, electrochemical, and mechanochemical methods to drive reactions under milder conditions.
Broader Substrate Scope: Developing robust methods that tolerate a wide array of functional groups, enabling the synthesis of a diverse library of derivatives. scirp.orgresearchgate.net
| Synthetic Strategy | Key Features | Potential Advantages |
| Nitrosoarene-Alkyne Cycloaddition | Single-step, high regioselectivity, forms C-N and C-C bonds simultaneously. scirp.org | Atom and step economical, versatile functional group tolerance. rsc.orgresearchgate.net |
| Visible-Light Catalysis | Uses light as an energy source, often proceeds under mild, ambient conditions. researchgate.net | Sustainable, high chemoselectivity, potential for novel reaction pathways. researchgate.netacs.org |
| Base-Promoted Cyclization | Transition-metal-free, involves 5-endo-dig cyclization of 2-alkynylanilines. researchgate.net | Avoids potentially toxic and expensive metal catalysts. researchgate.net |
Advanced Computational Modeling for Reaction Design and Mechanistic Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. In the context of Methanone, 1H-indol-3-yl(4-methylphenyl)-, future research will increasingly leverage advanced computational models to design novel reactions and elucidate complex reaction mechanisms.
DFT studies have already provided significant insights into the enantioselectivity of Friedel-Crafts reactions involving indoles, rationalizing the role of catalysts and predicting the absolute configuration of products. acs.orgnih.gov Future work will likely involve more sophisticated models to predict the outcomes of entirely new catalytic systems before they are tested in the lab. mit.edu This predictive power can accelerate the discovery of optimal conditions for synthesizing specific derivatives, saving considerable time and resources. mit.edu
Key areas for future computational research include:
Mechanism Elucidation: Using DFT to map the complete energy profiles of novel synthetic pathways, identifying transition states and reactive intermediates. This can clarify the role of catalysts in directing regioselectivity in reactions like the Friedel-Crafts acylation. tohoku.ac.jp
Catalyst Design: Computationally screening libraries of potential catalysts to identify candidates with enhanced activity and selectivity for the synthesis of indolyl aryl ketones.
Predictive Modeling: Developing machine learning algorithms trained on experimental and computational data to predict reaction outcomes, including yields and stereoselectivity, for a given set of reactants and conditions.
Solvent Effects: More accurately modeling the role of solvent molecules in the reaction mechanism, which can be crucial for optimizing reaction conditions.
| Computational Approach | Application in Indolyl Ketone Synthesis | Expected Outcome |
| DFT Calculations | Elucidating reaction mechanisms (e.g., Friedel-Crafts acylation). acs.orgtohoku.ac.jp | Understanding regioselectivity, rationalizing catalyst performance. tohoku.ac.jp |
| Transition State Modeling | Identifying energy barriers for competing reaction pathways. acs.org | Predicting product distribution and enantioselectivity. nih.gov |
| In Silico Catalyst Screening | Evaluating the potential of new catalyst structures virtually. | Accelerating the development of more efficient and selective catalysts. mit.edu |
Exploration of Non-Covalent Interactions and Supramolecular Assemblies Involving Indolyl Aryl Ketones
The aromatic indole (B1671886) nucleus and the aryl ketone moiety of Methanone, 1H-indol-3-yl(4-methylphenyl)- provide multiple sites for engaging in non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, are crucial in determining the solid-state structure and material properties of these compounds. nih.govmhmedical.com
Future research will focus on a deeper understanding and exploitation of these weak interactions to construct novel supramolecular assemblies. nsf.govmdpi.com The crystal structure of related compounds, such as (4-Bromophenyl)(1H-indol-7-yl)methanone, reveals how molecules can form centrosymmetric dimers through N-H···O hydrogen bonds. nih.gov A systematic investigation into how substituents on both the indole and phenyl rings influence these packing motifs is a key area for future study. This knowledge is fundamental for crystal engineering, where the goal is to design materials with specific physical properties (e.g., optical, electronic) by controlling their molecular arrangement. researchgate.net
Prospective research directions include:
Co-crystallization Studies: Systematically forming co-crystals of indolyl aryl ketones with other molecules to create new materials with tailored properties.
Host-Guest Chemistry: Investigating the ability of macrocyclic hosts to encapsulate Methanone, 1H-indol-3-yl(4-methylphenyl)- or its derivatives, potentially altering their chemical or physical behavior.
Self-Assembly in Solution: Studying the aggregation behavior of these molecules in various solvents to form well-defined nanostructures like gels, vesicles, or fibers. mdpi.com
Computational Analysis: Using computational methods to predict and analyze the strength and geometry of non-covalent interactions in hypothetical supramolecular structures. tmc.edu
Strategic Derivatization for Fine-Tuning of Chemical Reactivity and Exploration of Material Science Applications
The core structure of Methanone, 1H-indol-3-yl(4-methylphenyl)- serves as a versatile scaffold that can be strategically modified to fine-tune its chemical and physical properties. Future research will focus on the synthesis of novel derivatives with specific functionalities tailored for applications in material science.
The reactivity of the indole ring, particularly at the C2 and N1 positions, allows for a wide range of derivatization reactions. nih.gov For example, N-alkylation can introduce new functional groups that alter the molecule's solubility, electronic properties, and ability to self-assemble. acs.org The introduction of halogens could provide handles for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. acs.org
The exploration of material science applications is a particularly exciting frontier. By incorporating specific functional groups, indolyl aryl ketones could be developed as components for:
Organic Electronics: Derivatives with extended π-conjugation could be investigated as organic semiconductors or components in organic light-emitting diodes (OLEDs).
Fluorescent Probes: Introducing fluorophores or groups that modulate the intrinsic fluorescence of the indole moiety could lead to new sensors for detecting specific ions or molecules.
Functional Polymers: Incorporating the indolyl aryl ketone structure into a polymer backbone could create materials with unique optical, thermal, or mechanical properties.
The ability to tune chemical reactivity is key to these advancements. rsc.org For example, modifying the electronic nature of the substituents on the phenyl ring can alter the electrophilicity of the ketone's carbonyl carbon, influencing its reactivity in subsequent chemical transformations. researchgate.net A systematic study of these structure-property relationships will be crucial for the rational design of new materials based on the Methanone, 1H-indol-3-yl(4-methylphenyl)- scaffold.
Q & A
Q. What are the established synthetic protocols for Methanone, 1H-indol-3-yl(4-methylphenyl)-, and how do reaction conditions influence yield and purity?
The synthesis typically involves refluxing indole derivatives with substituted benzaldehydes or ketones in ethanol or other polar aprotic solvents. For example, analogous compounds like 4-amino-3-(1H-indol-1-yl)phenylmethanone are synthesized via nucleophilic substitution between 4-chloro-2-(1H-indol-1-yl)aniline and 4-hydroxybenzaldehyde under acidic catalysis . Key parameters include temperature control (80–100°C), solvent polarity, and catalyst choice (e.g., p-toluenesulfonic acid). Purity is optimized via recrystallization or column chromatography. Yield variations (50–75%) are linked to steric hindrance from substituents on the phenyl ring .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- NMR : Distinctive signals include a singlet for the methanone carbonyl (δ ~190–200 ppm in -NMR) and indole NH protons (δ ~10–12 ppm in -NMR). Substituents on the phenyl ring (e.g., 4-methyl) produce upfield/downfield shifts .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structure refinement. Challenges include resolving disorder in flexible alkyl chains (e.g., pentyl groups in analogs) and managing twinning in low-symmetry crystals .
Q. What are the primary pharmacological targets associated with this compound?
The indole-methanone scaffold shows affinity for:
- Cannabinoid receptors (CB1/CB2) : Structural analogs (e.g., UR-144, XLR-11) act as agonists/antagonists, validated via competitive binding assays using -CP55,940 .
- Mitogen-activated protein kinase (MAPK) : Derivatives inhibit MAPK pathways, demonstrated via in vitro kinase inhibition assays (IC values: 0.5–5 µM) .
Advanced Research Questions
Q. How can ADMET properties of this compound be optimized for preclinical development?
- Lipophilicity : Target logP <5 (octanol-water partition coefficient) to enhance solubility. Derivatives with polar groups (e.g., hydroxyl, amino) show improved bioavailability .
- Metabolic stability : Introduce electron-withdrawing substituents (e.g., fluoro) on alkyl chains to reduce CYP450-mediated oxidation, as seen in 5-fluoro-pentyl analogs .
- Toxicity : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and cross-validate with Ames tests .
Q. How do structural modifications to the indole or phenyl rings affect biological activity?
- Phenyl substituents : 4-Methyl groups enhance CB1 binding (Ki: 20–40 nM), while methoxy groups reduce potency due to steric clashes .
- Indole modifications : N-alkylation (e.g., pentyl, fluoropentyl) improves metabolic stability but may increase off-target effects. For example, 1-pentyl-3-(4-methylbenzoyl)indole shows higher CB2 selectivity than non-alkylated analogs .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Q. How should conflicting data in biological assays (e.g., efficacy vs. toxicity) be reconciled?
- Dose-response validation : Perform orthogonal assays (e.g., MTT cytotoxicity + target-specific ELISA) to distinguish true efficacy from artifactual signals .
- Impurity profiling : Use HPLC-MS to rule out contaminants (e.g., unreacted precursors) contributing to toxicity. Reference standards (e.g., fenofibric acid analogs) ensure analytical accuracy .
Q. What advanced analytical methods are recommended for detecting trace impurities or metabolites?
- GC-MS : Employ DB-5MS columns (30 m × 0.25 mm) with electron ionization (70 eV) for volatile derivatives. Monitor fragments at m/z 214 (indole) and 145 (methylphenyl) .
- LC-MS/MS : Use C18 columns with gradient elution (0.1% formic acid in acetonitrile/water) for polar metabolites. Quantify using MRM transitions (e.g., 344→214 for fluoropentyl analogs) .
Q. How does stereochemistry or isomerism influence receptor binding?
- Regioisomers : 1-naphthoyl vs. 2-naphthoyl indoles show divergent CB1 affinities (Ki differences >10-fold). Docking studies (AutoDock Vina) reveal steric clashes in non-preferred orientations .
- Cyclopropyl conformers : Tetramethylcyclopropyl groups in XLR-11 analogs adopt chair-like conformations, enhancing van der Waals interactions with CB1 .
Q. Methodological Guidance
- Crystallography : Prioritize high-resolution data (>1.0 Å) and use SHELXL’s RIGU restraints for rigid groups .
- SAR Studies : Combine synthetic chemistry with molecular dynamics simulations (e.g., GROMACS) to predict substituent effects .
- Data Reproducibility : Cross-validate biological results across ≥3 independent replicates and include positive controls (e.g., WIN55,212-2 for cannabinoid assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
